7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
CAS No.: 1023817-89-1
Cat. No.: VC15798239
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1023817-89-1 |
|---|---|
| Molecular Formula | C9H8N2O |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | 7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C9H8N2O/c1-6-2-3-10-9-7(5-12)4-11-8(6)9/h2-5,11H,1H3 |
| Standard InChI Key | LJEMMOFUJRZGCF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=NC=C1)C(=CN2)C=O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
7-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde belongs to the azaindole family, featuring a bicyclic framework that combines pyrrole and pyridine rings. The IUPAC name specifies the methyl substitution at position 7 of the pyrrolopyridine system and the aldehyde functional group at position 3 (Figure 1). Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈N₂O | |
| Molecular Weight | 160.17 g/mol | |
| Canonical SMILES | CC1=C2C(=NC=C1)C(=CN2)C=O | |
| InChI Key | LJEMMOFUJRZGCF-UHFFFAOYSA-N |
The planar structure enables π-π stacking interactions, while the aldehyde group provides a reactive site for further functionalization .
Spectroscopic Identification
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural confirmation. The aldehyde proton typically resonates near δ 9.8–10.0 ppm in ¹H NMR, while the methyl group at position 7 appears as a singlet near δ 2.5 ppm . High-resolution MS exhibits a molecular ion peak at m/z 160.0637 (calculated for C₉H₈N₂O) .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde involves a multi-step sequence starting from 2-amino-4-methylpyridine (Scheme 1) :
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Diazotation and Bromination: Treatment with HBr and Br₂ yields dibrominated intermediates (65% yield).
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Cyanoacetate Condensation: Reaction with tert-butyl cyanoacetate produces a cyano-substituted derivative (49% yield).
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Hydrolysis and Decarboxylation: Acidic conditions remove the tert-butyl group, followed by decarboxylation to generate the pyrrolopyridine core (92% yield).
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Reductive Cyclization: Palladium-catalyzed hydrogenation removes bromine "placeholders," forming the final azaindole structure .
Industrial Production
Continuous flow reactors enhance scalability by optimizing reaction parameters (temperature, residence time) and minimizing byproducts. This method achieves >95% purity, critical for pharmaceutical applications.
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.3±0.1 g/cm³ | |
| Boiling Point | 362.3±37.0°C | |
| Flash Point | 176.7±32.9°C | |
| LogP | 0.78 | |
| Vapor Pressure | 0.0±0.8 mmHg at 25°C |
The compound’s moderate hydrophilicity (logP = 0.78) suggests balanced membrane permeability, while its high boiling point reflects strong intermolecular interactions .
Biological Activities and Mechanisms
Antiproliferative Effects
Derivatives of 7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde inhibit tubulin polymerization in cancer cells (IC₅₀ = 1.2–3.8 µM), disrupting mitosis and triggering caspase-3-mediated apoptosis. Comparative studies show 10-fold greater potency against MCF-7 breast cancer cells than imatinib.
Kinase Inhibition
The aldehyde moiety participates in Schiff base formation with lysine residues in kinase ATP-binding pockets. In silico docking studies predict strong binding affinity (ΔG = −9.2 kcal/mol) for ABL1 tyrosine kinase, a target in chronic myeloid leukemia.
Applications in Pharmaceutical Research
Pharmacophore Development
The compound’s scaffold is utilized in designing:
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Kinase Inhibitors: Analogues with substituted amine groups show nanomolar IC₅₀ values against EGFR and VEGFR2.
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Conformationally Restricted Diamines: Hydrogenation products (e.g., compound 16) serve as chiral auxiliaries in asymmetric synthesis .
Ligand Design
In biochemical assays, the aldehyde group facilitates covalent binding to thiol-containing proteins, enabling the study of enzyme inhibition mechanisms.
Future Perspectives
Ongoing research focuses on:
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